3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate
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Overview
Description
The compound 3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate is a highly complex organic molecule. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cucurbituril is synthesized through the condensation of glycoluril and formaldehyde under acidic conditions. The reaction typically involves heating the reactants in concentrated hydrochloric acid, which facilitates the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of Cucurbituril follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cucurbituril undergoes various chemical reactions, including:
Host-Guest Chemistry: It forms inclusion complexes with a variety of guest molecules.
Substitution Reactions: The nitrogen atoms in the structure can participate in substitution reactions.
Oxidation and Reduction: Though less common, Cucurbituril can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Acids and Bases: Used to facilitate substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions are typically inclusion complexes with guest molecules, which can be used in various applications .
Scientific Research Applications
Cucurbituril has a wide range of applications in scientific research:
Chemistry: Used as a molecular container in host-guest chemistry.
Biology: Employed in drug delivery systems due to its ability to encapsulate bioactive molecules.
Medicine: Investigated for its potential in targeted drug delivery and controlled release systems.
Industry: Utilized in the development of sensors and separation processes.
Mechanism of Action
Cucurbituril exerts its effects through its ability to form stable inclusion complexes with guest molecules. The molecular targets are typically the guest molecules that fit into its cavity. The pathways involved include non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclodextrins: Another class of macrocyclic molecules used in similar applications.
Calixarenes: Known for their ability to form host-guest complexes.
Crown Ethers: Used in ion transport and separation processes.
Uniqueness
Cucurbituril is unique due to its rigid structure and high affinity for a wide range of guest molecules. Its ability to form highly stable complexes makes it particularly valuable in applications requiring strong host-guest interactions .
Properties
Molecular Formula |
C36H38N24O13 |
---|---|
Molecular Weight |
1014.8 g/mol |
IUPAC Name |
3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate |
InChI |
InChI=1S/C36H36N24O12.H2O/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63;/h13-24H,1-12H2;1H2 |
InChI Key |
VIBVRKXIIPYWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O.O |
Origin of Product |
United States |
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